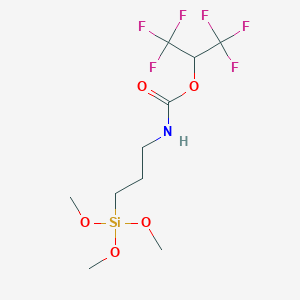
1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate is a specialized organosilane compound. It is characterized by the presence of a hexafluoropropyl group and a trimethoxysilylpropyl group, making it a versatile compound in various chemical applications. This compound is known for its unique properties, including high thermal stability and reactivity, which make it valuable in both research and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with an isocyanate derivative of 3-trimethoxysilylpropyl. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a tertiary amine such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the hexafluoropropyl group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Common reagents include alkyl halides or other electrophiles, with reactions often conducted in polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Hydrolysis: Formation of silanols and siloxanes.
Substitution: Formation of substituted carbamates.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a precursor for the preparation of functionalized silanes.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanol-containing compounds. This property is particularly useful in the formation of stable coatings and adhesives. The hexafluoropropyl group enhances the compound’s thermal stability and resistance to chemical degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in various chemical reactions.
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane: Another silylating reagent used in peptide synthesis and other applications.
Uniqueness
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate is unique due to its combination of a highly fluorinated group and a trimethoxysilyl group. This combination imparts both high thermal stability and reactivity, making it suitable for a wide range of applications that require durable and stable chemical bonds.
Eigenschaften
Molekularformel |
C10H17F6NO5Si |
|---|---|
Molekulargewicht |
373.32 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C10H17F6NO5Si/c1-19-23(20-2,21-3)6-4-5-17-8(18)22-7(9(11,12)13)10(14,15)16/h7H,4-6H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
BBMZBXUJVVONOG-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCNC(=O)OC(C(F)(F)F)C(F)(F)F)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















